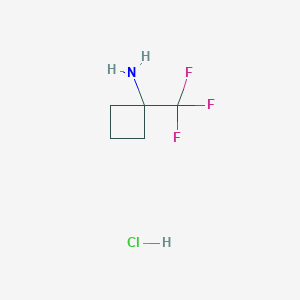
1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride
Übersicht
Beschreibung
1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is an organic compound with the CAS Number: 1260768-75-9 . It has a molecular weight of 175.58 and its IUPAC name is 1-(trifluoromethyl)cyclobutanamine hydrochloride . The compound is typically stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The molecular formula of 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is C5H9ClF3N . The InChI code is 1S/C5H8F3N.ClH/c6-5(7,8)4(9)2-1-3-4;/h1-3,9H2;1H and the InChI key is MNWDPLQMMPTWME-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is a solid substance . It is stored at temperatures between 2-8°C in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Diastereoselective Synthesis : A study by Hu et al. (2023) describes the diastereoselective synthesis of trifluoromethylated cyclobutane derivatives using visible light-induced [2+2]-photocycloaddition. This method produces stereodefined trifluoromethylated cyclobutane alcohols, carboxylic acids, and amines, demonstrating its utility in creating complex molecular architectures (Hu et al., 2023).
- Catalyzed Hydroamination : Feng et al. (2019, 2020) explored the CuH-catalyzed hydroamination of strained trisubstituted alkenes to create polysubstituted aminocyclobutanes. This process is noted for its high diastereo- and enantioselectivity, crucial for synthesizing biologically active compounds (Feng et al., 2019), (Feng et al., 2020).
Applications in Biological Compounds
- Antineoplastic Potential : The antineoplastic bioactivities of trifluoromethylated cyclobutane compounds were studied by Hu et al. (2023), showing significant potential comparable to cisplatin, a widely used chemotherapy drug (Hu et al., 2023).
- Antibacterial Activity : Prasad (2021) synthesized novel trifluoromethylated compounds related to 1-amino-cyclobutane-1-carboxylic acid, evaluating their antibacterial activity. Such compounds can provide insights into new antibacterial agents (Prasad, 2021).
Development of New Synthetic Methods
- Intramolecular Amination : Skvorcova et al. (2017) developed a method for creating 1-amino-1-hydroxymethylcyclobutane derivatives via intramolecular amination, offering new pathways for synthesizing complex cyclobutane-based structures (Skvorcova et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(trifluoromethyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)4(9)2-1-3-4;/h1-3,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWDPLQMMPTWME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697076 | |
| Record name | 1-(Trifluoromethyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride | |
CAS RN |
1260768-75-9 | |
| Record name | 1-(Trifluoromethyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(trifluoromethyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



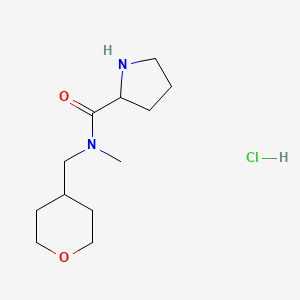


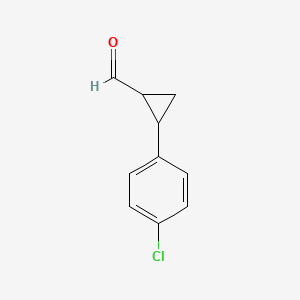
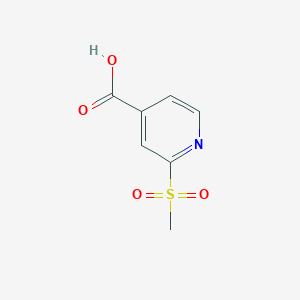
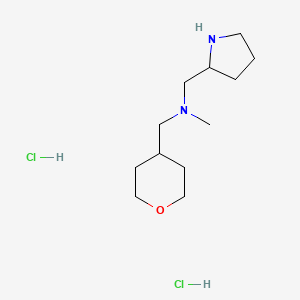
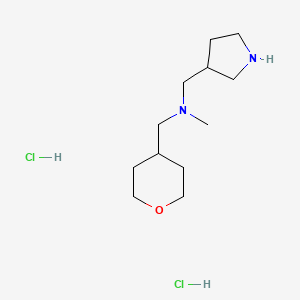
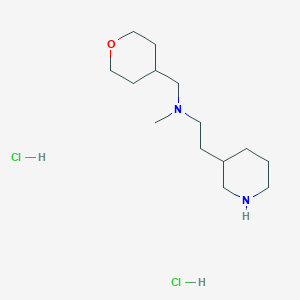
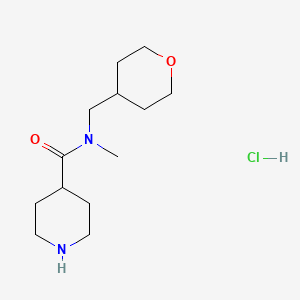


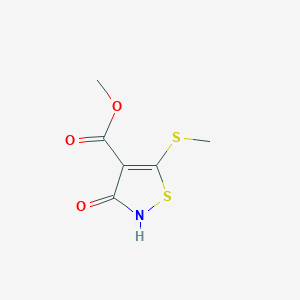

![5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424167.png)